2-Methoxy-5-sulfamoylphenyl sulfurofluoridate
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Overview
Description
2-Methoxy-5-sulfamoylphenyl sulfurofluoridate is an organic compound characterized by the presence of fluorosulfonyloxy, methoxy, and sulfamoyl functional groups attached to a benzene ring
Preparation Methods
The synthesis of 2-Methoxy-5-sulfamoylphenyl sulfurofluoridate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonyl group.
Fluorination: Introduction of the fluorosulfonyloxy group.
Methoxylation: Introduction of the methoxy group.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-sulfamoylphenyl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation and reduction reactions, leading to different oxidation states of sulfur.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-sulfamoylphenyl sulfurofluoridate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-sulfamoylphenyl sulfurofluoridate involves its interaction with molecular targets through its functional groups. The fluorosulfonyloxy group can form strong bonds with nucleophilic sites on target molecules, while the methoxy and sulfamoyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-5-sulfamoylphenyl sulfurofluoridate include:
2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene: This compound shares the fluorosulfonyloxy and methoxy groups but differs in the presence of a methylsulfonyl group instead of a sulfamoyl group.
2-Methoxy-4-methylphenol: This compound has a methoxy group and a methyl group attached to the benzene ring, but lacks the fluorosulfonyloxy and sulfamoyl groups.
Properties
IUPAC Name |
2-fluorosulfonyloxy-1-methoxy-4-sulfamoylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO6S2/c1-14-6-3-2-5(16(9,10)11)4-7(6)15-17(8,12)13/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYGJZCNVPMGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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